2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol
Description
2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol is a piperidine derivative featuring a tetrahydropyran (oxane) substituent at the piperidine nitrogen and a hydroxyethyl group at the 4-position of the piperidine ring. The compound’s molecular formula is C₁₂H₂₁NO₂ (calculated molecular weight: 227.30 g/mol).
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
2-[1-(oxan-4-ylmethyl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C13H25NO2/c15-8-3-12-1-6-14(7-2-12)11-13-4-9-16-10-5-13/h12-13,15H,1-11H2 |
InChI Key |
PINHQFUGSNNGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)CC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol typically involves the reaction of piperidine derivatives with oxan-4-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The table below highlights key structural differences and molecular characteristics of analogs:
Key Observations :
- Bioisosteric Replacements : Substitution of the oxane group with heterocycles (e.g., thiadiazole in ) or alkyl chains (e.g., isopropyl in ) alters target selectivity and physicochemical properties.
- Pharmacological Impact : The thiadiazole analog demonstrates potent GLS1 inhibition, while the propargyl derivative is used in anti-MRSA drug development .
Glutaminase 1 Inhibitors
The thiadiazole-substituted analog (C₉H₁₅N₃OS) exhibits an IC₅₀ of 0.8 μM against GLS1, a key enzyme in cancer metabolism. This activity is attributed to the thiadiazole’s electron-withdrawing properties, enhancing interactions with the enzyme’s active site . In contrast, the oxane-substituted target compound may lack similar potency due to reduced electrophilicity.
Anti-Infective Agents
Compound 85, derived from 2-(1-(prop-2-yn-1-yl)piperidin-4-yl)ethan-1-ol, shows anti-MRSA activity (MIC: 2 μg/mL) when conjugated to pleuromutilin. The propargyl group facilitates click chemistry for modular derivatization .
Kinase Inhibitors
Its IC₅₀ values for JAK2 and FLT3 are 3 nM and 8 nM, respectively . The oxane group in the target compound may confer distinct pharmacokinetic profiles compared to FM’s fluorinated aromatic systems.
Biological Activity
2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol is a compound with potential therapeutic applications due to its structural properties, particularly the presence of the piperidine and oxane moieties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Piperidine Ring: Known for various bioactivities including analgesic and anti-inflammatory effects.
- Oxane Group: May contribute to the compound's solubility and interaction with biological membranes.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing piperidine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Piperidine derivatives have been documented to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis.
Enzyme Inhibition
Studies have shown that similar compounds can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Percentage |
|---|---|
| AChE | 75% at 10 µM |
| Urease | 85% at 10 µM |
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of piperidine derivatives, including those structurally related to this compound. The results indicated a dose-dependent inhibition of cancer cell proliferation in vitro.
Findings:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values:
- HeLa: 15 µM
- MCF7: 20 µM
Case Study 2: Neuroprotective Effects
Research has highlighted the neuroprotective effects of piperidine-containing compounds. In models of neurodegeneration, these compounds reduced oxidative stress markers and improved neuronal survival rates.
Results:
In a rat model of induced neurotoxicity:
- Survival Rate Improvement: 30% increase in neuronal survival compared to control.
The biological activities associated with this compound may be attributed to several mechanisms:
- Receptor Modulation: Interaction with neurotransmitter receptors, influencing pain perception and inflammation.
- Enzyme Interaction: Competitive inhibition of enzymes involved in inflammatory pathways.
- Membrane Stabilization: Enhancing cell membrane integrity, potentially reducing cellular damage during inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
